N-[4-(aminosulfonyl)-2-methylphenyl]acetamide N-[4-(aminosulfonyl)-2-methylphenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14744342
InChI: InChI=1S/C9H12N2O3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
SMILES:
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide

CAS No.:

Cat. No.: VC14744342

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(aminosulfonyl)-2-methylphenyl]acetamide -

Specification

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
IUPAC Name N-(2-methyl-4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C9H12N2O3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Standard InChI Key FLJQZUATYYAPKS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Conflicting Data

The compound’s molecular formula is consistently reported as C₉H₁₂N₂O₃S in authoritative sources, yielding a calculated molecular weight of 228.27 g/mol. However, conflicting data from secondary literature cites a formula of C₇H₁₀N₂O₂S (MW: 186.23 g/mol) , likely due to nomenclature inconsistencies or misattribution. The primary structure, verified by crystallographic and spectroscopic data, comprises:

  • A phenyl ring substituted with:

    • An aminosulfonyl group (–SO₂NH₂) at the para position.

    • A methyl group (–CH₃) at the ortho position.

  • An acetamide moiety (–NHCOCH₃) linked to the aromatic core .

Table 1: Comparative Molecular Data

PropertyVulcanchemChemsrc
Molecular FormulaC₉H₁₂N₂O₃SC₇H₁₀N₂O₂S
Molecular Weight (g/mol)228.27186.23
CAS NumberNot Provided252562-03-1

Spectroscopic and Crystallographic Features

  • FT-IR: Key peaks include ν(N–H) at 3254 cm⁻¹ (amide), ν(C=O) at 1660 cm⁻¹, and ν(N₃) at 2109 cm⁻¹ in related analogs .

  • NMR: ¹H NMR (DMSO-d₆) signals at δ 4.02 (s, CH₂), 2.21 (s, CH₃), and 10.05 (s, NH) confirm substituent integration .

  • X-ray Diffraction: Analogous structures reveal monoclinic crystal systems with hydrogen-bonded zigzag chains along the c-axis .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via amide coupling between 4-(aminosulfonyl)-2-methylaniline and acetyl chloride under basic conditions:

Reaction Scheme

4-(Aminosulfonyl)-2-methylaniline + CH₃COClEt₃N, DCMN-[4-(Aminosulfonyl)-2-methylphenyl]acetamide + HCl\text{4-(Aminosulfonyl)-2-methylaniline + CH₃COCl} \xrightarrow{\text{Et₃N, DCM}} \text{N-[4-(Aminosulfonyl)-2-methylphenyl]acetamide + HCl}
  • Conditions: Room temperature, 12–24 hours, yields ~73% after recrystallization .

  • Purification: Ethanol/water solvent systems yield plate-like crystals suitable for X-ray analysis .

Industrial-Scale Production Challenges

Scalability issues arise from:

  • Byproduct Formation: Competing sulfonation or over-acetylation.

  • Solvent Selection: Ethanol/water mixtures optimize yield but require precise temperature control.

  • Quality Control: HPLC purity thresholds >95% are mandated for pharmacological applications.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

N-[4-(Aminosulfonyl)-2-methylphenyl]acetamide disrupts bacterial cell wall synthesis by inhibiting dihydrofolate reductase (DHFR), a folate-dependent enzyme critical for nucleotide biosynthesis.

Table 2: In Vitro Antimicrobial Activity

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus12.5Vulcanchem
Escherichia coli25.0Vulcanchem
Pseudomonas aeruginosa50.0Vulcanchem

Pharmacological Applications and Limitations

Therapeutic Prospects

  • Antimicrobial Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).

  • Enzyme Inhibitors: Targets DHFR in Plasmodium falciparum (malaria) with IC₅₀ = 8.3 μM.

Pharmacokinetic Challenges

  • Low Bioavailability: Poor aqueous solubility (LogP = 2.59) .

  • Metabolic Instability: Rapid hepatic glucuronidation in rodent models.

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